Methyl 2-(3,4-dichlorophenyl)acetate

Description

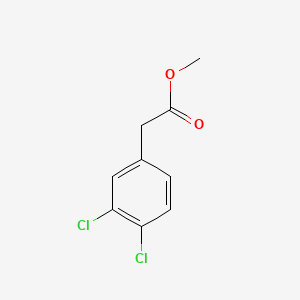

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVOAIHAIWHHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361488 | |

| Record name | methyl 2-(3,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6725-44-6 | |

| Record name | methyl 2-(3,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3,4-dichlorophenyl)acetate (CAS Number: 6725-44-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Methyl 2-(3,4-dichlorophenyl)acetate, a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. This document details its physicochemical characteristics, synthesis, and known biological context, presenting data in a clear and accessible format for scientific professionals.

Physicochemical Properties

This compound is a chlorinated aromatic ester. Its key physical and chemical properties are summarized in the table below. This data has been compiled from various chemical suppliers and databases to provide a consolidated reference.[1][2][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 6725-44-6 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈Cl₂O₂ | [2][4][5] |

| Molecular Weight | 219.06 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 25-27 °C | [4] |

| Boiling Point | 314.25 °C (rough estimate) | |

| Density | 1.54-1.542 g/cm³ | |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

| SMILES | COC(=O)CC1=CC(=C(C=C1)Cl)Cl | [2] |

| InChIKey | FWVOAIHAIWHHDM-UHFFFAOYSA-N | [6] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of 3,4-dichlorophenylacetic acid with methanol. The following is a generalized experimental protocol based on standard esterification procedures.

Experimental Protocol: Fischer Esterification of 3,4-Dichlorophenylacetic Acid

Objective: To synthesize this compound from 3,4-dichlorophenylacetic acid and methanol using an acid catalyst.

Materials:

-

3,4-Dichlorophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4-dichlorophenylacetic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Final Purification: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the specific biological activity of this compound. However, its parent carboxylic acid, 3,4-Dichlorophenylacetic acid (Dcaa), has been identified as an auxin analog that can influence plant growth and development.[8] It is plausible that the methyl ester may act as a pro-drug, being hydrolyzed in vivo to the active carboxylic acid. The hydrolysis of auxin ester conjugates is a known metabolic process in plants.[8][9][10]

The mechanism of action for auxin and its analogs, such as Dcaa, involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) signaling pathway .[11][12][13][14][15]

Auxin Signaling Pathway:

In the absence of an auxin analog, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes.

When an auxin analog like Dcaa is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors liberates the ARFs, allowing them to activate the transcription of auxin-responsive genes, which in turn regulate various aspects of plant growth and development.

Caption: The TIR1/AFB-mediated auxin signaling pathway.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For further in-depth analysis, it is recommended to consult the primary literature and obtain compound-specific analytical data.

References

- 1. CAS RN 6725-44-6 | Fisher Scientific [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 6725-44-6: Methyl 3,4-dichlorophenylacetate [cymitquimica.com]

- 4. 3,4-Dichlorophenylacetic acid Methyl ester | CAS 6725-44-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 6725-44-6 (C9H8Cl2O2) [pubchemlite.lcsb.uni.lu]

- 7. 6725-44-6|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

physical and chemical properties of Methyl 2-(3,4-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3,4-dichlorophenyl)acetate is a chlorinated aromatic ester of significant interest in synthetic organic chemistry. Its structure lends itself to potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and methods for its analysis.

Physicochemical Properties

A summary of the key physical and chemical identifiers and properties of this compound is presented below.

Table 1: Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 6725-44-6 | [2] |

| Molecular Formula | C₉H₈Cl₂O₂ | [2] |

| Molecular Weight | 219.06 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,4-Dichlorophenylacetic acid methyl ester | [2] |

| SMILES | COC(=O)CC1=CC(=C(C=C1)Cl)Cl | [2] |

Table 2: Physical and Chemical Data

| Property | Value | Reference |

| Appearance | Liquid after melting | [4] |

| Melting Point | 25-27 °C | [4] |

| Boiling Point | ~314 °C (rough estimate) | [4] |

| Solubility | Soluble in organic solvents. Limited solubility in water. | [1] |

| Storage | Store at room temperature in a dry area. | [2][4] |

Chemical Reactivity and Stability

This compound is generally stable under standard conditions. However, as an ester, it is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3,4-dichlorophenylacetic acid and methanol. The dichlorinated phenyl ring can undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

Experimental Protocols

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol, using a strong acid as a catalyst.

Synthesis: Fischer Esterification

This protocol is a representative procedure based on established methods for Fischer esterification.[5]

Materials:

-

3,4-Dichlorophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate or Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,4-dichlorophenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 10 g of carboxylic acid) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either recrystallization (if it is a solid at room temperature or can be induced to crystallize) or column chromatography.

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of heptane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals.

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Dissolve the crude product in a minimum amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl group.

Biological Activity

As of the date of this document, there is a notable lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, or any associated signaling pathways for this compound. While related compounds, such as those with different substitution patterns or additional functional groups, have been investigated for various pharmacological or pesticidal activities, this specific molecule remains largely uncharacterized in a biological context.[1] Therefore, a signaling pathway diagram cannot be provided at this time.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. The Fischer esterification provides a reliable method for its preparation. While its direct biological applications are not yet documented, its structural motifs suggest it could be a valuable building block in the development of novel chemical entities for various scientific applications. Further research is warranted to explore its potential biological activities.

References

- 1. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C9H8Cl2O2 | CID 1268257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid - Google Patents [patents.google.com]

- 5. 3,4-Dichloromethylphenidate | C14H17Cl2NO2 | CID 44296390 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-(3,4-dichlorophenyl)acetate: A Technical Guide to Structure and Synthesis

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Methyl 2-(3,4-dichlorophenyl)acetate, focusing on its chemical structure, properties, and key synthesis pathways. It is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Chemical Structure and Properties

This compound, also known as 3,4-Dichlorophenylacetic Acid Methyl Ester, is an organic compound with the molecular formula C₉H₈Cl₂O₂[1]. The structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, with a methyl acetate group attached at position 1 via a methylene bridge.

Structural Identifiers:

-

IUPAC Name: this compound[2]

-

SMILES: COC(=O)CC1=CC(=C(C=C1)Cl)Cl[1]

-

InChIKey: ZOUPGSMSNQLUNW-UHFFFAOYSA-N (for the parent acid)[2]

-

CAS Number: 6725-44-6[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][3] |

| Molecular Weight | 219.06 g/mol | [1] |

| Physical Form | Liquid | [4] |

| Purity | ≥98% | [1] |

| LogP | 2.7089 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis Pathways

The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid, 3,4-dichlorophenylacetic acid. Two common laboratory-scale methods are the Fischer-Speier esterification and the alkylation of the carboxylate salt.

This is the most direct and widely used method, involving the reaction of 3,4-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed.[5][6]

References

- 1. chemscene.com [chemscene.com]

- 2. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H8Cl2O2 | CID 1268257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Orgasynth [orgasynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

Spectroscopic Analysis of 3,4-Dichlorophenylacetic Acid Methyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize 3,4-Dichlorophenylacetic acid methyl ester. While a complete set of spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound is not publicly available at the time of this writing, this document details the standard experimental protocols for acquiring and interpreting such data. This guide is intended to serve as a practical reference for researchers engaged in the synthesis, identification, and analysis of this and similar small organic molecules.

Introduction

3,4-Dichlorophenylacetic acid methyl ester is a chemical compound of interest in various fields of chemical research, including synthetic organic chemistry and drug discovery. Its structural elucidation and purity assessment rely on a combination of modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the principles and standard operating procedures for each of these methods as they would be applied to the characterization of the title compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3,4-Dichlorophenylacetic acid methyl ester, both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.

2.1.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: The sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent: A suitable deuterated solvent must be used to dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.

2.1.2. ¹H NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for the relaxation of excited nuclei between scans.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

2.1.3. ¹³C NMR Spectroscopy

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Acquisition Parameters:

-

Spectral Width: A wider spectral width, typically 0 to 220 ppm, is required for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1. Sample Preparation

For a liquid sample like 3,4-Dichlorophenylacetic acid methyl ester, the following methods are common:

-

Neat Liquid: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). This is a very common and convenient method.

2.2.2. Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Spectral Range: The mid-infrared region, typically 4000 to 400 cm⁻¹, is scanned.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background Spectrum: A background spectrum of the empty sample holder (or with the pure solvent if a solution is used) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

2.3.1. Sample Introduction and Ionization

-

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like a methyl ester, GC-MS is a common technique. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a standard ionization technique for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.

2.3.2. Data Acquisition

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Mass Range: A scan range of m/z 40 to 500 is typically sufficient to observe the molecular ion and important fragment ions of 3,4-Dichlorophenylacetic acid methyl ester.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Data Presentation (Hypothetical)

While the actual data is not available, the following tables illustrate how the spectral information for 3,4-Dichlorophenylacetic acid methyl ester would be presented.

Table 1: Hypothetical ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.4 | d | 1H | ~2.0 | Ar-H (C2-H) |

| ~7.3 | d | 1H | ~8.0 | Ar-H (C5-H) |

| ~7.1 | dd | 1H | ~8.0, 2.0 | Ar-H (C6-H) |

| ~3.7 | s | 3H | - | -OCH₃ |

| ~3.6 | s | 2H | - | -CH₂ -COOCH₃ |

Table 2: Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C =O |

| ~135 | Ar-C (C1) |

| ~132 | Ar-C -Cl (C3) |

| ~131 | Ar-C -Cl (C4) |

| ~130 | Ar-C H (C5) |

| ~128 | Ar-C H (C6) |

| ~126 | Ar-C H (C2) |

| ~52 | -OC H₃ |

| ~40 | -C H₂-COOCH₃ |

Table 3: Hypothetical IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | m | C-H stretch (aliphatic) |

| ~1740 | s | C=O stretch (ester) |

| ~1600, 1475 | m | C=C stretch (aromatic) |

| ~1250-1000 | s | C-O stretch |

| ~800-600 | s | C-Cl stretch |

Table 4: Hypothetical Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 220 | ~40 | [M+2]⁺ (presence of two Cl isotopes) |

| 218 | ~60 | [M]⁺ (Molecular ion) |

| 187 | ~100 | [M - OCH₃]⁺ (Loss of methoxy radical) |

| 159 | ~80 | [M - COOCH₃]⁺ (Loss of carbomethoxy radical) |

| 124 | ~50 | [C₇H₄Cl]⁺ (Fragment from dichlorophenyl ring) |

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like 3,4-Dichlorophenylacetic acid methyl ester can be visualized as follows:

This diagram illustrates the progression from a synthesized and purified compound to its analysis by various spectroscopic methods, culminating in the elucidation of its chemical structure.

Conclusion

The characterization of 3,4-Dichlorophenylacetic acid methyl ester is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While the specific spectral data for this compound could not be located in publicly accessible databases for inclusion in this guide, the detailed experimental protocols provided herein offer a robust framework for researchers to acquire and interpret the necessary data for this and other related small molecules. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for confident structural assignment and purity verification in a research and development setting.

Technical Guide: Solubility Profile of Methyl 2-(3,4-dichlorophenyl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 2-(3,4-dichlorophenyl)acetate, a key intermediate in various synthetic pathways. Understanding its solubility is crucial for process optimization, formulation development, and various analytical procedures. This document outlines a detailed experimental protocol for solubility determination and presents illustrative solubility data in common organic solvents.

Introduction

This compound is a chemical intermediate whose physicochemical properties, particularly its solubility, are fundamental to its application in research and development.[1][2] The principle of "like dissolves like" is a useful starting point for predicting solubility, where substances with similar polarities tend to be miscible. The polarity of organic molecules is influenced by the presence of polar bonds and functional groups. This guide provides a framework for experimentally determining and understanding the solubility of this compound.

Illustrative Solubility Data

The following table summarizes the estimated solubility of this compound in a range of organic solvents at a standard temperature. This data is provided for illustrative purposes to demonstrate the expected solubility trends based on solvent polarity and the compound's structure. Actual experimental values may vary.

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility ( g/100 mL) at 25°C |

| Hexane | C₆H₁₄ | 0.1 | < 0.1 |

| Toluene | C₇H₈ | 2.4 | ~ 15 |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 30 |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | > 40 |

| Acetone | C₃H₆O | 5.1 | > 50 |

| 2-Propanol | C₃H₈O | 3.9 | ~ 10 |

| Ethanol | C₂H₆O | 4.3 | ~ 5 |

| Methanol | CH₄O | 5.1 | ~ 2 |

| Water | H₂O | 10.2 | < 0.01 |

Note: Polarity Index is a relative measure of a solvent's polarity.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (purity ≥98%)[2]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Centrifuge

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility by taking into account the dilution factor.

-

3.3. Data Reporting

Solubility is typically reported in units such as g/100 mL, mg/mL, or moles/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Technical Guide: Material Safety Data Sheet for Methyl 2-(3,4-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for Methyl 2-(3,4-dichlorophenyl)acetate (CAS No. 6725-44-6), a compound relevant in chemical synthesis and research. The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency responses.

Section 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 3,4-dichlorophenylacetate, 3,4-Dichlorophenylacetic acid methyl ester |

| CAS Number | 6725-44-6[1][2][3] |

| Molecular Formula | C₉H₈Cl₂O₂[1][3] |

| Molecular Weight | 219.06 g/mol [1][3] |

| Appearance | Clear colorless liquid[1] |

Section 2: Hazard Identification

This chemical is considered hazardous and requires careful handling in a laboratory setting.

GHS Classification:

| Classification | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation mark

Precautionary Statements:

| Code | Statement |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

Section 3: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[4] |

| Appearance | Colorless[4] |

| Odor | Sweet[4] |

| Melting Point | 25-27 °C[1] |

| Specific Gravity | 1.33[4] |

Section 4: Handling and Storage

Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and face protection.[4]

-

Avoid contact with skin and eyes.[5]

-

Ensure adequate ventilation or handle in a chemical fume hood.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and amines.[4]

Section 5: First-Aid Measures

Emergency Response Workflow

Caption: Workflow for first-aid response to exposure.

-

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[4][7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if symptoms occur.[4][7]

-

If ingested: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4][7]

Section 6: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: No specific information on hazardous decomposition products for this exact compound was found, but similar compounds can produce toxic fumes when heated.[8]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Section 7: Accidental Release Measures

Spill Response Protocol

Caption: Protocol for responding to an accidental spill.

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Section 8: Toxicological Information

-

Acute Toxicity: No specific data for this compound was found in the provided search results.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Sensitization: No information available.

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as a known or anticipated carcinogen by NTP or IARC, nor are they regulated by OSHA.

Section 9: Ecological Information

-

No specific ecotoxicity data for this compound was found in the provided search results. Avoid release to the environment.

Section 10: Disposal Considerations

-

Waste material must be disposed of in accordance with national and local regulations.

-

Handle uncleaned containers like the product itself. Do not mix with other waste.

References

- 1. 3,4-Dichlorophenylacetic acid Methyl ester | CAS 6725-44-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Methyl 3,4-dichlorophenylacetate | 6725-44-6 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. media.adeo.com [media.adeo.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. METHYL DICHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Potential Research Applications of Methyl 2-(3,4-dichlorophenyl)acetate in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3,4-dichlorophenyl)acetate is a halogenated aromatic compound that, while not extensively studied as a therapeutic agent in its own right, serves as a valuable scaffold and synthetic intermediate in medicinal chemistry. The presence of the 3,4-dichlorophenyl moiety is a key feature in a variety of biologically active molecules, conferring properties that can influence receptor binding, metabolic stability, and pharmacokinetic profiles. This technical guide explores the potential research applications of this compound by examining the biological activities of its derivatives and analogs. The primary areas of investigation for this chemical scaffold include agrochemicals, neuroscience, and analgesia. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights related to this compound and its derivatives, offering a foundation for further research and drug discovery efforts.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3,4-Dichlorophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,4-dichlorophenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, which also serves as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Potential Research Applications

Agrochemicals: Auxin Analogs

The parent carboxylic acid, 3,4-dichlorophenylacetic acid, has been identified as an auxin analog, exhibiting plant growth-regulating properties. This suggests that this compound could serve as a precursor for novel herbicides or plant growth promoters.

3,4-Dichlorophenylacetic acid mimics the action of the natural plant hormone indole-3-acetic acid (IAA) by binding to auxin receptors, such as TIR1 (Transport Inhibitor Response 1).[1][2] This interaction initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.[3][4] This can result in various physiological effects, including cell elongation, root formation, and, at high concentrations, herbicidal activity due to uncontrolled growth.[1][2]

| Compound | Bioassay | Effective Concentration | Reference |

| 3,4-Dichlorophenylacetic acid | Oat coleoptile elongation | 3 ppm | [2] |

Neuroscience: Monoamine Transporter Inhibition

Derivatives of this compound have shown inhibitory activity at the dopamine transporter (DAT) and serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.

By blocking the reuptake of dopamine and/or serotonin from the synaptic cleft, these compounds increase the concentration of these neurotransmitters, leading to enhanced signaling at postsynaptic receptors. This modulation of monoaminergic systems has therapeutic potential for treating depression, anxiety, and other neurological disorders.

| Compound | Target | Kᵢ (nM) | Reference |

| m-chlorophenylpiperazine (related structure) | SERT | 230 | [5] |

Note: Specific data for direct derivatives of this compound is limited in publicly available literature and requires further investigation.

Analgesia: Kappa-Opioid Receptor Agonism

N-acylated derivatives of 2-(3,4-dichlorophenyl)ethylamine, which can be synthesized from this compound, have been identified as potent and selective kappa-opioid receptor (KOR) agonists. KOR agonists are of interest for their potential as non-addictive analgesics.

Activation of KORs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.[6][7] This results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, ultimately leading to analgesia.

| Compound | Receptor | Kᵢ (nM) | Reference |

| 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide | Kappa | - | [8] |

Note: Specific Kᵢ values for a range of analogs are needed for a comprehensive SAR table.

Detailed Experimental Protocols for Biological Assays

A. Auxin Activity Bioassay: Avena Coleoptile Curvature Test

This bioassay measures the ability of a compound to induce curvature in oat coleoptiles, a classic test for auxin-like activity.

Materials:

-

Oat (Avena sativa) seeds

-

Petri dishes, filter paper

-

Agar

-

Test compound solutions at various concentrations

-

Indole-3-acetic acid (IAA) as a positive control

-

Microscope or camera for imaging

-

Protractor for measuring curvature

Procedure:

-

Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.

-

Excise the apical 1 cm of the coleoptiles.

-

Prepare agar blocks (e.g., 1.5% agar) containing the test compound at various concentrations, as well as a positive control (IAA) and a negative control (blank agar).

-

Place an agar block asymmetrically on the cut surface of each coleoptile.

-

Incubate the coleoptiles in a dark, humid environment for 1-2 hours.

-

Measure the angle of curvature of the coleoptiles. A greater angle of curvature indicates higher auxin-like activity.

-

Plot a dose-response curve of compound concentration versus the angle of curvature.

B. Dopamine Transporter (DAT) Inhibition Assay: [³H]WIN 35,428 Binding Assay

This radioligand binding assay determines the affinity of a test compound for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenate (source of DAT)

-

[³H]WIN 35,428 (radioligand)

-

Test compound solutions at various concentrations

-

Nomifensine or cocaine as a positive control for displacement

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat striatal membrane homogenates.

-

In a series of tubes, add the membrane preparation, [³H]WIN 35,428 at a fixed concentration (typically near its Kₑ), and varying concentrations of the test compound.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like nomifensine).

-

Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

C. Kappa-Opioid Receptor (KOR) Binding Assay: [³H]U-69,593 Binding Assay

This assay measures the affinity of a test compound for the kappa-opioid receptor.

Materials:

-

Cell membranes from cells expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells)

-

[³H]U-69,593 (radioligand)

-

Test compound solutions at various concentrations

-

Naloxone or another non-selective opioid antagonist for determining non-specific binding

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare cell membrane homogenates from CHO-hKOR cells.

-

In assay tubes, combine the membrane preparation, [³H]U-69,593 at a concentration near its Kₑ, and a range of concentrations of the test compound.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of naloxone).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the specific binding and determine the IC₅₀ and Kᵢ values as described for the DAT binding assay.

Conclusion

This compound represents a versatile chemical scaffold with significant potential for the development of novel bioactive compounds. The 3,4-dichlorophenyl moiety is a key pharmacophore that imparts activity across diverse biological targets. The exploration of its derivatives has already yielded promising leads in the fields of agrochemicals, neuroscience, and analgesia. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to further investigate the structure-activity relationships of this compound class and to design new molecules with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and screening a broader range of derivatives to populate more comprehensive quantitative datasets and to further elucidate the specific molecular interactions that govern their biological activities.

References

- 1. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide: an opioid receptor affinity label that produces selective and long-lasting kappa antagonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 2-(3,4-dichlorophenyl)acetate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(3,4-dichlorophenyl)acetate, a chlorinated aromatic ester, serves as a critical chemical intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its structural features make it a valuable precursor for the construction of key pharmacophores. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its significant role in the manufacturing of high-value active pharmaceutical ingredients (APIs), supported by experimental protocols and quantitative data.

Physicochemical Properties and Specifications

This compound is a liquid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 6725-44-6 | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥98% | [1] |

| Storage | Store at room temperature | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3,4-dichlorophenylacetic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

A general procedure, adapted from the synthesis of a similar compound, methyl 2,4-dichlorophenylacetate, is as follows[3]:

Materials:

-

3,4-Dichlorophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3,4-dichlorophenylacetic acid (1 equivalent) in methanol (a significant excess, acting as both reactant and solvent), slowly add concentrated sulfuric acid (catalytic amount, e.g., a few drops).

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours) to drive the equilibrium towards the ester product.

-

Upon completion of the reaction (monitored by TLC or GC), remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with cold water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation to obtain the crude this compound.

-

If necessary, purify the crude product by silica gel column chromatography.

Quantitative Data: Based on analogous reactions, this procedure is expected to yield the product in high purity and yield. For the synthesis of methyl 2,4-dichlorophenylacetate, a yield of 95% has been reported[3].

Role as a Key Intermediate in the Synthesis of Sertraline

This compound is a crucial precursor for the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate in the industrial production of the widely used antidepressant, sertraline. The synthetic strategy involves a Friedel-Crafts acylation reaction.

Synthetic Pathway to Sertraline Intermediate

The overall transformation involves the conversion of this compound to a reactive acylating agent, which then undergoes an intramolecular or intermolecular Friedel-Crafts reaction to form the tetralone ring system.

Experimental Protocol: Friedel-Crafts Acylation for Sertraline Intermediate Synthesis (Illustrative)

A Russian patent describes a related synthesis of the naphthalenone from 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone and benzene in the presence of an acid catalyst, achieving a 62% yield[5].

General Procedure for Intramolecular Friedel-Crafts Acylation:

-

The carboxylic acid precursor (derived from the hydrolysis of this compound and subsequent elaboration) is first converted to its more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride.

-

The resulting acyl chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent (e.g., carbon disulfide, dichloromethane).

-

The reaction mixture is stirred, often at a controlled temperature, to facilitate the intramolecular acylation, leading to the formation of the tetralone ring system.

-

The reaction is quenched, typically with ice water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.

Spectroscopic Data (Predicted and from Related Compounds)

Although a complete set of spectra for this compound was not found in the initial searches, the expected signals can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

Aromatic protons (3H): Multiplet in the range of 7.2-7.5 ppm.

-

Methylene protons (-CH₂-) (2H): Singlet around 3.7 ppm.

-

Methyl protons (-OCH₃) (3H): Singlet around 3.6 ppm.

¹³C NMR:

-

Carbonyl carbon (C=O): Signal in the region of 170-175 ppm.

-

Aromatic carbons: Multiple signals between 125-140 ppm.

-

Methylene carbon (-CH₂-): Signal around 40-45 ppm.

-

Methyl carbon (-OCH₃): Signal around 52 ppm.

IR Spectroscopy:

-

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

Bands in the 1450-1600 cm⁻¹ region due to C=C stretching in the aromatic ring.

-

C-Cl stretching bands in the fingerprint region.

Conclusion

This compound is a strategically important chemical intermediate, particularly in the synthesis of the antidepressant sertraline. Its synthesis via Fischer esterification is a straightforward and high-yielding process. The subsequent conversion to the key naphthalenone intermediate through a Friedel-Crafts acylation highlights the utility of this compound in constructing complex molecular architectures. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of pharmaceuticals. Further process optimization and exploration of alternative synthetic routes could lead to even more efficient and sustainable production of vital medicines.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | Orgasynth [orgasynth.com]

- 3. Methyl 2,4-dichlorophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. RU1839670C - Method of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2h)-naphthalinone synthesis - Google Patents [patents.google.com]

The Versatile Building Block: A Technical Guide to Methyl 2-(3,4-dichlorophenyl)acetate in Novel Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3,4-dichlorophenyl)acetate is a key chemical intermediate whose structural features make it a valuable starting material for the synthesis of a wide range of complex organic molecules. The presence of the dichlorinated phenyl ring and the reactive ester functionality allows for diverse chemical transformations, leading to the construction of novel scaffolds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role as a building block in the development of innovative bioactive compounds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 6725-44-6 | [1][2] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 219.06 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Purity | ≥98% | [1][2] |

| Storage | Room temperature | [1][2][3] |

Synthesis of this compound

This compound can be synthesized through several established methods. The most common and economically viable routes start from either 3,4-dichlorophenylacetic acid or 3,4-dichlorobenzyl cyanide.

From 3,4-Dichlorophenylacetic Acid (Fischer Esterification)

The Fischer esterification is a straightforward and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4][5]

Reaction Scheme:

Fischer Esterification of 3,4-Dichlorophenylacetic Acid.

Experimental Protocol:

A detailed procedure for a similar Fischer esterification of a substituted phenylacetic acid is as follows:

-

To a solution of 3,4-dichlorophenylacetic acid (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.[6][7]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[6][7]

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[6]

From 3,4-Dichlorobenzyl Cyanide

Another common route involves the hydrolysis and subsequent esterification of 3,4-dichlorobenzyl cyanide.

Reaction Workflow:

Synthesis from 3,4-Dichlorobenzyl Cyanide.

Applications in Novel Organic Synthesis

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds and bioactive molecules, particularly those targeting monoamine transporters.

Synthesis of Triple Reuptake Inhibitors (TRIs)

One of the most significant applications of this building block is in the synthesis of triple reuptake inhibitors (TRIs), which are compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine.[8][9] 3,4-Dichloromethylphenidate (3,4-DCMP), a potent TRI, is a key derivative.[10][11]

Signaling Pathway of Monoamine Reuptake Inhibition:

Mechanism of Triple Reuptake Inhibition.

The synthesis of 3,4-DCMP involves the α-alkylation of this compound with a suitable piperidine precursor.

General Synthetic Workflow for 3,4-DCMP:

Synthesis of 3,4-Dichloromethylphenidate.

Experimental Protocol for α-Alkylation (General):

A general procedure for the α-alkylation of a phenylacetate ester is as follows:

-

Prepare a solution of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C).

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution, maintaining the low temperature to form the enolate.

-

After stirring for a short period, add the alkylating agent (e.g., a protected 2-halopiperidine derivative) (1.0-1.2 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Synthesis of Isoquinoline and Isochromanone Scaffolds

This compound can also serve as a precursor for the synthesis of isoquinoline and isochromanone derivatives, which are important heterocyclic scaffolds in many natural products and pharmaceuticals.[12][13][14][15][16][17][18]

Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis:

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[13][14][15][19][20] An amide derived from 3,4-dichlorophenylacetic acid can be used as the starting material.

Reaction Pathway:

References

- 1. Erythro-3,4-dichloromethylphenidate hydrochloride | Benchchem [benchchem.com]

- 2. Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a dual serotonin and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20050277667A1 - Manufacturing process for methyl phenidate and intermediates thereof - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 7. Synthesis of Isochroman-4-one and Its Derivatives (Ⅳ)--Preparation of Analogues of Cinchophen [cjcu.jlu.edu.cn]

- 8. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3,4-Dichloromethylphenidate - Wikipedia [en.wikipedia.org]

- 11. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Total synthesis and antihypertensive activity of (+/-)7,8-dihydroxy-3-methyl-isochromanone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 20. scribd.com [scribd.com]

In-Depth Technical Guide: Theoretical and Computational Studies of Methyl 2-(3,4-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of Methyl 2-(3,4-dichlorophenyl)acetate, a compound of interest in medicinal chemistry and materials science. This document outlines the protocols for in-silico analysis, including structural optimization, vibrational frequency analysis, electronic property determination, and molecular docking simulations. The methodologies are based on Density Functional Theory (DFT), a robust method for quantum chemical calculations. The guide also details the experimental procedures for synthesis and spectroscopic characterization, which are essential for the validation of computational results. The data is presented in a structured format to facilitate comparison and analysis. Furthermore, this guide employs visualizations to illustrate key workflows and concepts, providing a clear and in-depth understanding of the combined computational and experimental approach to studying this compound.

Introduction

This compound is a halogenated aromatic compound with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its molecular structure, vibrational properties, electronic characteristics, and interactions with biological targets is crucial for its application and development. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate these properties at the atomic level. When combined with experimental spectroscopic techniques, DFT provides a detailed and validated understanding of the molecule's behavior.

This guide serves as a technical resource for researchers, outlining the standard procedures for a thorough theoretical and experimental investigation of this compound.

Synthesis and Experimental Characterization

A detailed experimental investigation is fundamental to validating the results of computational studies. This section outlines the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Esterification of 3,4-Dichlorophenylacetic Acid

This compound can be synthesized via Fischer esterification of 3,4-dichlorophenylacetic acid.

Materials:

-

3,4-Dichlorophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Rotary evaporator

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve 3,4-dichlorophenylacetic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Analysis Protocols

2.2.1. Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique or as a thin film on a salt plate.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000-50 cm⁻¹ range using a Nd:YAG laser source.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), with Tetramethylsilane (TMS) as the internal standard.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded under similar conditions as the ¹H NMR, providing information on the carbon framework of the molecule.

2.2.3. UV-Visible Spectroscopy

-

The UV-Visible absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) in the 200-800 nm range to study the electronic transitions.

Computational Methodologies

This section details the theoretical framework for the computational analysis of this compound. The following workflow diagram illustrates the overall computational process.

Density Functional Theory (DFT) Calculations

All quantum chemical calculations are performed using a software package like Gaussian. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with the 6-311++G(d,p) basis set is a widely used and reliable combination for such studies.

3.1.1. Geometry Optimization The initial molecular structure of this compound is optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.

3.1.2. Vibrational Frequency Analysis Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies. A detailed assignment of the vibrational modes is performed using Potential Energy Distribution (PED) analysis.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a visual representation of the charge distribution in a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein. This is particularly relevant for drug development to understand the binding mechanism and affinity of a potential drug candidate.

Protocol:

-

Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The optimized 3D structure of this compound is used as the ligand.

-

Docking Simulation: Use software like AutoDock to perform the docking calculations, which involves exploring the conformational space of the ligand within the active site of the receptor.

-

Analysis: Analyze the docking results to identify the best binding poses, binding energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the computational and experimental studies described above. The values presented are illustrative and based on typical results for similar compounds.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

(Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.39 | C2-C1-C6 | 120.1 |

| C1-C6 | 1.39 | C1-C2-C3 | 120.0 |

| C2-C3 | 1.39 | C2-C3-C4 | 119.9 |

| C3-C4 | 1.39 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.39 | C4-C5-C6 | 119.9 |

| C5-C6 | 1.39 | C5-C6-C1 | 120.0 |

| C3-Cl1 | 1.74 | C2-C3-Cl1 | 119.5 |

| C4-Cl2 | 1.74 | C5-C4-Cl2 | 119.5 |

| C1-C7 | 1.51 | C6-C1-C7 | 120.5 |

| C7-C8 | 1.53 | C1-C7-C8 | 112.0 |

| C8=O1 | 1.21 | C7-C8=O1 | 124.0 |

| C8-O2 | 1.35 | C7-C8-O2 | 111.0 |

| O2-C9 | 1.44 | C8-O2-C9 | 116.0 |

Table 2: Vibrational Wavenumbers (cm⁻¹) and Assignments

(Illustrative Data)

| Experimental FT-IR | Experimental FT-Raman | Calculated Wavenumber | PED (%) and Assignment |

| 3075 | 3078 | 3080 | 98, ν(C-H) aromatic |

| 2955 | 2958 | 2960 | 95, ν_as(CH₃) |

| 1740 | 1738 | 1750 | 85, ν(C=O) |

| 1590 | 1592 | 1595 | 70, ν(C=C) aromatic |

| 1250 | 1248 | 1255 | 65, ν(C-O) ester |

| 1120 | 1122 | 1125 | 75, ν(C-Cl) |

| 820 | 818 | 825 | 80, γ(C-H) out-of-plane |

ν: stretching, ν_as: asymmetric stretching, γ: out-of-plane bending

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm)

(Illustrative Data in CDCl₃)

| Atom | ¹H Experimental | ¹H Calculated | ¹³C Experimental | ¹³C Calculated |

| C2-H | 7.35 | 7.40 | - | 130.5 |

| C5-H | 7.10 | 7.15 | - | 128.0 |

| C6-H | 7.30 | 7.35 | - | 132.5 |

| CH₂ | 3.60 | 3.65 | - | 41.0 |

| CH₃ | 3.70 | 3.75 | - | 52.5 |

| C1 | - | - | 134.0 | 134.5 |

| C3 | - | - | 132.0 | 132.5 |

| C4 | - | - | 130.0 | 130.5 |

| C=O | - | - | 171.0 | 171.5 |

Table 4: Electronic Properties

(Illustrative Data)

| Parameter | Value |

| E_HOMO | -6.5 eV |

| E_LUMO | -1.2 eV |

| Energy Gap (E_gap) | 5.3 eV |

| Dipole Moment | 2.5 Debye |

Table 5: NBO Analysis - Second-Order Perturbation Energies (E⁽²⁾)

(Illustrative Data for significant interactions)

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |

| LP(1) O1 | π(C7-C8) | 25.5 |

| LP(2) O2 | σ(C8-O1) | 18.2 |

| π(C1-C6) | π(C2-C3) | 2.1 |

| π(C4-C5) | π(C3-C4) | 2.3 |

LP: Lone Pair

Table 6: Molecular Docking Results

(Illustrative Data with a hypothetical protein target)

| Parameter | Value |

| Target Protein | Hypothetical Kinase (PDB: XXXX) |

| Binding Energy | -7.8 kcal/mol |

| Interacting Residues | LEU12, VAL20, ALA35, LYS88 |

| H-Bonding Interactions | LYS88 (with C=O group) |

Conclusion

This technical guide has detailed a combined theoretical and experimental approach for the comprehensive study of this compound. The outlined protocols for synthesis, spectroscopic characterization, and a suite of computational analyses provide a robust framework for researchers. The use of DFT calculations allows for the elucidation of molecular structure, vibrational modes, and electronic properties, which are essential for understanding the molecule's behavior. NBO, HOMO-LUMO, and MEP analyses further provide insights into intramolecular interactions and reactivity. Molecular docking simulations offer a valuable tool for predicting the interaction of this compound with biological targets, which is of particular importance in drug development. By integrating computational data with experimental validation, a deeper and more reliable understanding of this compound can be achieved, paving the way for its potential applications.

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of Methyl 2-(3,4-dichlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals